molecular formula C6H6BrNO2 B3237020 2-Bromo-6-methoxypyridin-3-ol CAS No. 1379338-36-9

2-Bromo-6-methoxypyridin-3-ol

Cat. No. B3237020
CAS RN: 1379338-36-9
M. Wt: 204.02 g/mol
InChI Key: PLAPIKZMILIDTM-UHFFFAOYSA-N
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Description

“2-Bromo-6-methoxypyridin-3-ol” is a chemical compound with the molecular formula C6H6BrNO2 . It has a molecular weight of 204.02 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of “2-Bromo-6-methoxypyridin-3-ol” and similar compounds has been explored in various studies . One approach involves the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis . This method allows for the formal anti-Markovnikov hydromethylation of alkenes .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-methoxypyridin-3-ol” is represented by the InChI code: 1S/C6H6BrNO2/c1-10-6-4(9)2-3-5(7)8-6/h2-3,9H,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D model of its structure.


Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-6-methoxypyridin-3-ol” are not detailed in the search results, the compound’s bromine and methoxy groups make it a potential candidate for various organic reactions. For instance, the bromine atom could be replaced via nucleophilic substitution reactions, or the compound could participate in Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

“2-Bromo-6-methoxypyridin-3-ol” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

2-Bromo-6-methoxypyridin-3-ol\text{2-Bromo-6-methoxypyridin-3-ol} 2-Bromo-6-methoxypyridin-3-ol

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for “2-Bromo-6-methoxypyridin-3-ol” could involve further exploration of its synthesis methods, as well as its potential applications in organic synthesis . Its reactivity and the transformations it can undergo make it a valuable building block for the synthesis of more complex molecules.

properties

IUPAC Name

2-bromo-6-methoxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-5-3-2-4(9)6(7)8-5/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAPIKZMILIDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxypyridin-3-ol

Synthesis routes and methods

Procedure details

To a 0° C. solution of 2-bromo-6-chloropyridin-3-ol (1 eq.) and DMF (0.2 M) is added NaOMe (2.2 eq.). The solution is allowed to warm to room temperature as the cooling bath expires and allowed to stir at room temperature for 24 h. The reaction is quenched with saturated NH4Cl and diluted with water. The aqueous solution is extracted with EtOAc. The combined EtOAc layers are dried over MgSO4, concentrated in vacuo, and purified by column chromatography to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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